3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran
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Overview
Description
3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran is a chemical compound with the molecular formula C12H14Br2O2. It is characterized by the presence of two bromine atoms and a tetrahydrofuran ring, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran typically involves the bromination of a precursor compound followed by nucleophilic substitution. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide (NBS) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Custom synthesis services are often employed to meet specific requirements for research and development .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various ethers and alcohols .
Scientific Research Applications
3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. Pathways involved include oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran: Similar in structure but with a different position of the bromine atom on the phenyl ring.
2-Bromo-1,3,6,8-tetramethylBOPHY: Another brominated compound with distinct structural features.
Uniqueness
3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran is unique due to its specific arrangement of bromine atoms and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C12H14Br2O2 |
---|---|
Molecular Weight |
350.05 g/mol |
IUPAC Name |
3-[2-bromo-1-(2-bromophenyl)ethoxy]oxolane |
InChI |
InChI=1S/C12H14Br2O2/c13-7-12(16-9-5-6-15-8-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2 |
InChI Key |
PZWCHZOCZGAPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC(CBr)C2=CC=CC=C2Br |
Origin of Product |
United States |
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